Technical Guide: Solubility & Purification of 2-Amino-2-(2,4-dichlorophenyl)acetic Acid
Technical Guide: Solubility & Purification of 2-Amino-2-(2,4-dichlorophenyl)acetic Acid
This guide details the physicochemical behavior, solubility characteristics, and purification protocols for 2-amino-2-(2,4-dichlorophenyl)acetic acid .
Important Disambiguation:
-
Target Compound: 2-amino-2-(2,4-dichlorophenyl)acetic acid (also known as 2,4-dichlorophenylglycine). This is an unnatural amino acid intermediate.
-
NOT: (2,4-Dichlorophenoxy)acetic acid (2,4-D), which is a common herbicide.
-
NOT: 2-amino-3-(2,4-dichlorophenyl)propionic acid (2,4-dichlorophenylalanine).
Part 1: Physicochemical Profile & Solubility Mechanism
Molecular Identity
-
IUPAC Name: 2-amino-2-(2,4-dichlorophenyl)acetic acid[1]
-
Common Name: 2,4-Dichlorophenylglycine
-
CAS Number: 299169-13-4 (Racemic)
-
Molecular Formula: C₈H₇Cl₂NO₂
-
Molecular Weight: 220.05 g/mol
-
Structure: An
-amino acid with a phenyl ring substituted at the 2 and 4 positions with chlorine atoms.[1]
The Zwitterionic Barrier
Like all amino acids, 2,4-dichlorophenylglycine exists primarily as a zwitterion (dipolar ion) in the solid state and in neutral aqueous solution. The ammonium group (
-
Lattice Energy: The high lattice energy significantly reduces solubility in non-polar organic solvents.
-
Lipophilicity: The 2,4-dichloro substitution increases the lipophilicity compared to unsubstituted phenylglycine, making it slightly more soluble in polar organic solvents (like methanol) but less soluble in water than simple glycine.
Solubility Profile by Solvent Class[2]
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Explanation |
| Water (Neutral) | Water | Low | High crystal lattice energy opposes hydration of the hydrophobic dichlorophenyl ring. |
| Acidic Aqueous | 1M HCl, 1M H₂SO₄ | High | Protonation of |
| Basic Aqueous | 1M NaOH, NH₄OH | High | Deprotonation of |
| Lower Alcohols | Methanol, Ethanol | Moderate | Can solvate both the polar ionic termini and the lipophilic aromatic ring. Solubility increases significantly with temperature. |
| Polar Aprotic | DMSO, DMF | High | High dielectric constant disrupts electrostatic interactions; good solvent for zwitterions. |
| Non-Polar | Hexane, Toluene, DCM | Negligible | Cannot overcome the strong electrostatic forces of the zwitterionic crystal lattice. |
Part 2: Thermodynamic Modeling & Experimental Determination
Since specific solubility tables for this niche intermediate are rarely published in open engineering literature, researchers must often determine these values empirically. The following protocols ensure accurate generation of solubility data.
Thermodynamic Modeling (Apelblat Equation)
To predict solubility (
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[2]
- : Empirical constants derived from regression of experimental data.
-
Application: This model accounts for the non-ideal behavior of amino acids in polar solvents.
Protocol: Gravimetric Solubility Determination
Objective: Measure exact solubility in organic solvents (e.g., Methanol, Ethanol).
-
Preparation: Add excess 2,4-dichlorophenylglycine solid to 50 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at a fixed temperature (e.g., 25°C) for 24 hours. Ensure solid phase remains present (saturated solution).
-
Sampling: Stop stirring and allow solids to settle for 1 hour.
-
Filtration: Withdraw 5 mL of supernatant using a syringe filter (0.22 µm PTFE, pre-heated to source temperature to prevent crashing out).
-
Drying: Weigh a clean, dry evaporating dish (
). Add the filtrate and weigh ( ). Evaporate solvent in a vacuum oven at 60°C until constant weight ( ). -
Calculation:
Part 3: Purification & Recrystallization Strategies
The most critical application of solubility data is purification. The "pH Swing" and "Antisolvent" methods are most effective for this compound.
Workflow Visualization
Caption: Figure 1.[3] Isoelectric precipitation workflow for the purification of 2,4-dichlorophenylglycine.
Protocol: Isoelectric Precipitation (pH Swing)
This is the industry-standard method for purifying phenylglycine derivatives.
-
Dissolution: Suspend crude 2-amino-2-(2,4-dichlorophenyl)acetic acid in water (10 mL/g). Slowly add 2M HCl until the solution becomes clear (pH < 2). The compound dissolves as the hydrochloride salt.[4]
-
Filtration: Filter the acidic solution to remove insoluble byproducts (e.g., unreacted aldehydes or inorganic salts).
-
Crystallization: While stirring, slowly add 2M NH₄OH (or NaOH) dropwise.
-
Target pH: Monitor pH continuously. A thick white precipitate will form as the pH approaches the Isoelectric Point (pI) , typically between pH 5.5 and 6.5 for this class of molecule.
-
Aging: Stir the slurry for 1 hour at 5–10°C to maximize yield.
-
Isolation: Filter the solid, wash with cold water (to remove NaCl/NH₄Cl) and then cold methanol (to displace water and aid drying).
Protocol: Reactive Crystallization (Strecker Workup)
If synthesizing via the Strecker reaction (Aldehyde + KCN + NH₄Cl), the final step involves hydrolysis of the aminonitrile.
-
Hydrolysis: Reflux the intermediate aminonitrile in 6M HCl for 4–6 hours.
-
Cooling: Cool the reaction mixture to room temperature.
-
Neutralization: Adjust pH to ~6 using 50% NaOH solution.
-
Solvent Polishing: If the product is colored, redissolve in minimum hot ethanol, treat with activated carbon, filter hot, and allow to cool slowly.
References
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved January 28, 2026, from [Link]
-
Accela ChemBio. (2023). Product Data: 2-Amino-2-(2,4-dichlorophenyl)acetic Acid (CAS 299169-13-4).[1] Retrieved January 28, 2026, from [Link]
-
Li, Z., et al. (2025). Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents. ResearchGate. Retrieved January 28, 2026, from [Link]
Sources
- 1. SY044849,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
